

Technical Support Center: Synthesis and Purification of CS-834

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Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

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Welcome to the technical support center for the synthesis and purification of **CS-834**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the experimental procedures for this novel oral carbapenem antibiotic.

Compound Overview: **CS-834** is a pivaloyloxymethyl (POM) ester-type prodrug of the active metabolite R-95867. It belongs to the 1 β -methylcarbapenem class of antibiotics, known for their broad-spectrum activity. The synthesis of **CS-834** typically involves the formation of the carbapenem core followed by the introduction of the side chain and ester promoiety.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for **CS-834**?

The synthesis of **CS-834**, a 1 β -methylcarbapenem, generally follows a multi-step pathway. A key step that has been reported is the construction of the bicyclic carbapenem system via an intramolecular Wittig-type reaction. This approach is favored for its efficiency. The pivaloyloxymethyl (POM) ester group is typically introduced in the final stages of the synthesis.

Q2: What are the most common impurities encountered during the synthesis of **CS-834**?

While specific impurity profiles for **CS-834** are not extensively detailed in publicly available literature, common impurities in carbapenem synthesis can include:

- Epimers: Stereoisomers at various chiral centers can form if reaction conditions are not strictly controlled.
- Oxidation Products: The sulfur atom in the side chain can be susceptible to oxidation.
- Hydrolysis Products: The β -lactam ring is sensitive to hydrolysis, especially under non-neutral pH conditions. The pivaloyloxymethyl ester is also prone to hydrolysis.
- Residual Solvents and Reagents: Incomplete removal of solvents and unreacted starting materials or reagents.

Q3: What are the primary challenges in the purification of **CS-834**?

The main purification challenges for **CS-834** stem from its chemical nature as a pivaloyloxymethyl ester prodrug and a β -lactam antibiotic:

- Instability: The β -lactam core of **CS-834** is susceptible to degradation under harsh pH or temperature conditions.
- Prodrug Moiety Lability: The pivaloyloxymethyl (POM) ester can be cleaved prematurely during purification, leading to the formation of the active metabolite (R-95867) as an impurity.
- Polarity: As a moderately polar molecule, finding a suitable solvent system for chromatography that provides good separation from polar impurities without causing degradation can be challenging.

Troubleshooting Guides

Synthesis Troubleshooting

Issue	Potential Cause(s)	Recommended Solution(s)
Low yield in the intramolecular Wittig reaction	1. Incomplete formation of the phosphorus ylide. 2. Suboptimal reaction temperature or time. 3. Presence of moisture or protic solvents.	1. Ensure anhydrous conditions and use a strong, non-nucleophilic base for ylide generation. 2. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Use freshly dried solvents and reagents.
Formation of multiple stereoisomers	1. Lack of stereocontrol in key bond-forming reactions. 2. Epimerization under non-neutral reaction or work-up conditions.	1. Utilize stereoselective reagents and catalysts. 2. Maintain neutral pH during work-up and purification steps. Use buffered solutions where appropriate.
Degradation of the β -lactam ring	Exposure to strong acids, bases, or high temperatures.	1. Perform reactions at low temperatures whenever possible. 2. Use mild and non-nucleophilic reagents. 3. Neutralize the reaction mixture promptly during work-up.

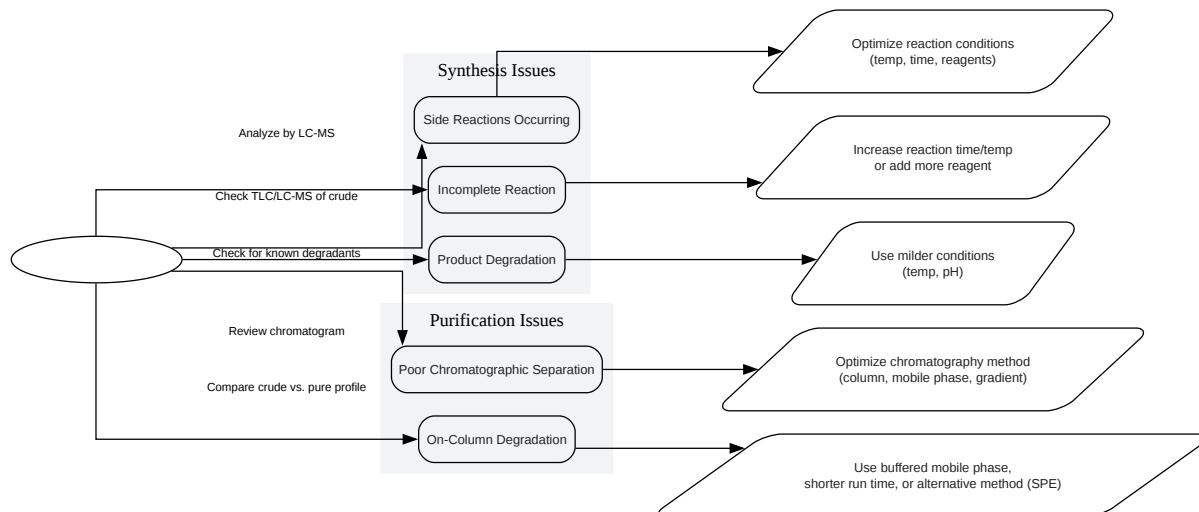
Purification Troubleshooting

Issue	Potential Cause(s)	Recommended Solution(s)
Co-elution of CS-834 with impurities in reverse-phase HPLC	1. Similar polarity of the target compound and impurities. 2. Inappropriate mobile phase composition or gradient.	1. Screen different C18 or other reverse-phase columns with varying selectivity. 2. Optimize the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH (maintaining it close to neutral). 3. Employ a shallower gradient for better resolution.
Degradation of CS-834 on the chromatography column	1. Acidic or basic nature of the stationary phase or mobile phase. 2. Prolonged exposure to the purification environment.	1. Use a buffered mobile phase to maintain a neutral pH. 2. Consider alternative, gentler purification techniques like solid-phase extraction (SPE) with a C18 cartridge for initial cleanup. ^[1] 3. Minimize the purification time.
Presence of the active metabolite (R-95867) in the final product	Hydrolysis of the pivaloyloxymethyl ester during purification or work-up.	1. Avoid acidic or basic conditions. 2. Use low temperatures throughout the purification process. 3. If using HPLC, ensure the collected fractions are neutralized immediately if an acidic or basic modifier is used.

Experimental Protocols

While a detailed, publicly available protocol for the synthesis of **CS-834** is limited, a general workflow can be inferred from the synthesis of related 1β -methylcarbapenems.

General Synthesis Workflow



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References

- 1. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
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